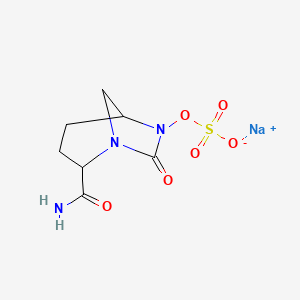

ent-AvibactamSodiumSalt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ent-Avibactam sel de sodium: est un nouvel inhibiteur de β-lactamase non-β-lactame diazabicyclooctane. Il est connu pour sa capacité à inhiber un large éventail d'enzymes β-lactamases, qui sont responsables de la résistance aux antibiotiques dans de nombreuses souches bactériennes . Ce composé est particulièrement important dans le traitement des infections causées par des bactéries multi-résistantes lorsqu'il est associé à des antibiotiques β-lactames .

Méthodes De Préparation

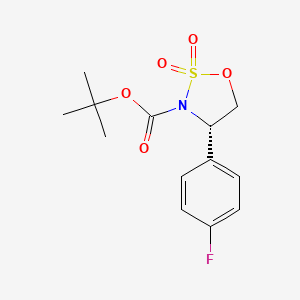

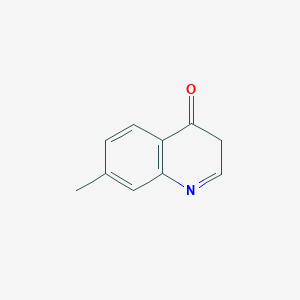

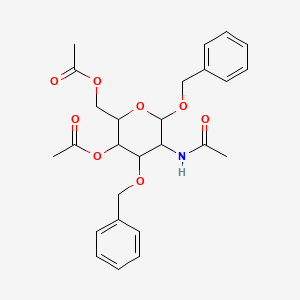

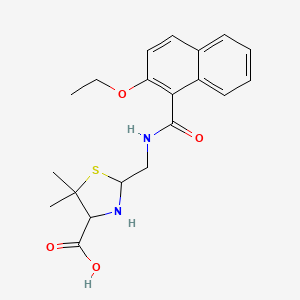

Voies de synthèse et conditions de réaction: La synthèse de l'ent-Avibactam sel de sodium implique généralement plusieurs étapes, en commençant par l'éthyl-5-hydroxypicolinate commercialement disponible . Le processus comprend une résolution catalysée par une lipase pour préparer l'acide (2S,5S)-5-hydroxypipéridine-2-carboxylate, qui est un intermédiaire clé . Une réaction optimisée de débenzylation/sulfatation monotope, suivie d'un échange de cations, conduit au produit final .

Méthodes de production industrielle: Les méthodes de production industrielle de l'ent-Avibactam sel de sodium impliquent la réaction du 2-éthylhexanoate de sodium avec un composé intermédiaire . Cette méthode est rentable, évite les méthodes de préparation à haut risque et convient à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions: L'ent-Avibactam sel de sodium subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions communs: Les réactifs couramment utilisés dans ces réactions comprennent le formiate d'ammonium, l'acide formique, la triéthylamine et les réactifs de sulfonation . Les réactions sont généralement réalisées dans des conditions contrôlées pour assurer l'obtention du produit souhaité .

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour donner l'ent-Avibactam sel de sodium .

Applications de la recherche scientifique

L'ent-Avibactam sel de sodium a une large gamme d'applications dans la recherche scientifique . En chimie, il est utilisé pour étudier l'inhibition des enzymes β-lactamases . En biologie et en médecine, il est important dans le développement de traitements pour les infections causées par des bactéries résistantes aux antibiotiques . Le composé est également utilisé dans l'industrie pharmaceutique pour développer de nouvelles formulations antibiotiques .

Mécanisme d'action

Le mécanisme d'action de l'ent-Avibactam sel de sodium implique l'inhibition des enzymes β-lactamases par un mécanisme covalent et réversible unique . Cette inhibition protège les antibiotiques β-lactames de la dégradation, leur permettant de cibler efficacement et de tuer les bactéries . Les cibles moléculaires comprennent les β-lactamases de classe A, C et certaines de classe D .

Applications De Recherche Scientifique

ent-Avibactam Sodium Salt has a wide range of applications in scientific research . In chemistry, it is used to study the inhibition of β-lactamase enzymes . In biology and medicine, it is significant in the development of treatments for infections caused by antibiotic-resistant bacteria . The compound is also used in the pharmaceutical industry to develop new antibiotic formulations .

Mécanisme D'action

The mechanism of action of ent-Avibactam Sodium Salt involves the inhibition of β-lactamase enzymes by a unique covalent and reversible mechanism . This inhibition protects β-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria . The molecular targets include Ambler class A, C, and some class D β-lactamases .

Comparaison Avec Des Composés Similaires

Composés similaires: Les composés similaires à l'ent-Avibactam sel de sodium comprennent l'acide clavulanique, le sulbactam et le tazobactam . Ces composés inhibent également les enzymes β-lactamases mais diffèrent par leur spectre d'activité et leur efficacité .

Unicité: L'ent-Avibactam sel de sodium est unique en raison de son large spectre d'activité et de sa capacité à inhiber une large gamme d'enzymes β-lactamases . Il est également plus efficace que les autres inhibiteurs de β-lactamases .

Propriétés

IUPAC Name |

sodium;(2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIKUMODPANKX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)

![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)

![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)

![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)